![molecular formula C13H22O6 B042776 Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate CAS No. 7796-23-8](/img/structure/B42776.png)
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant effects. However, MDPV has also been studied for its potential therapeutic applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has been studied for its potential therapeutic applications in scientific research, particularly in the field of neurobiology. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may have implications for the treatment of certain psychiatric disorders. Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has also been studied for its potential as a tool to study the mechanisms of addiction and drug abuse.
Wirkmechanismus
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their release in the brain. This increase in neurotransmitter release is thought to be responsible for the stimulant effects of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate.
Biochemische Und Physiologische Effekte
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has been shown to increase locomotor activity and induce hyperthermia in animals. In humans, Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has been reported to cause euphoria, increased energy, and decreased appetite. However, Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has also been associated with negative side effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has several advantages for use in lab experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for studying the mechanisms of addiction and drug abuse. However, Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate also has several limitations. It has a short half-life and is rapidly metabolized, making it difficult to study in vivo. Additionally, Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has a high potential for abuse and dependence, which may limit its usefulness in certain research settings.
Zukünftige Richtungen
There are several future directions for research on Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate. One area of interest is the development of new therapeutic agents based on the structure of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate. Another area of interest is the use of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate as a tool to study the mechanisms of addiction and drug abuse. Additionally, further research is needed to understand the long-term effects of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate use on the brain and behavior.
Synthesemethoden
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate can be synthesized through a multi-step process starting with 3,4-methylenedioxyphenyl-2-propanone, which is then reacted with ethyl magnesium bromide to form diethyl 2-(3,4-methylenedioxyphenyl)ethylmalonate. This compound is then reacted with methylamine to form Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate.
Eigenschaften
CAS-Nummer |
7796-23-8 |
|---|---|
Produktname |
Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate |
Molekularformel |
C13H22O6 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C13H22O6/c1-4-16-11(14)10(12(15)17-5-2)6-7-13(3)18-8-9-19-13/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
ZPTUSGWCRVFLQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC |
Synonyme |
[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-diethyl Ester; 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-propanedioic Acid 1,3-Diethyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



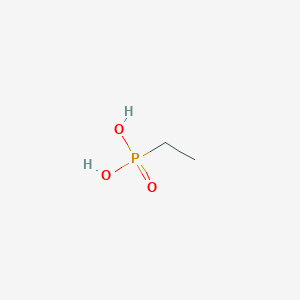
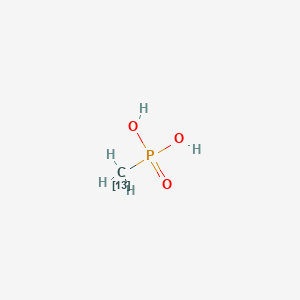
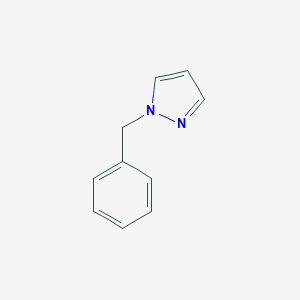
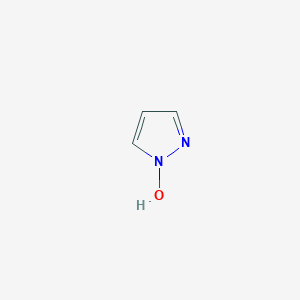
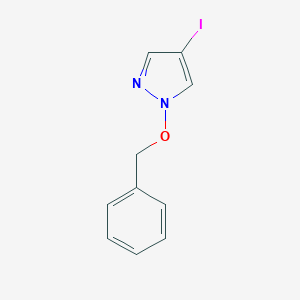
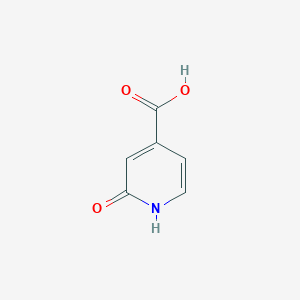
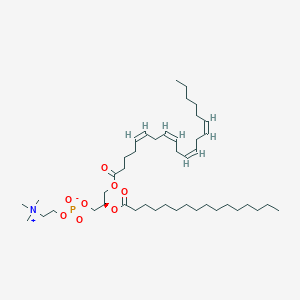
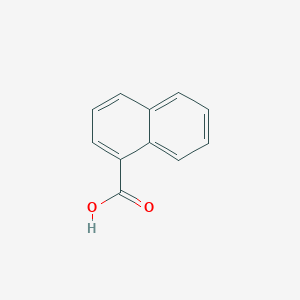
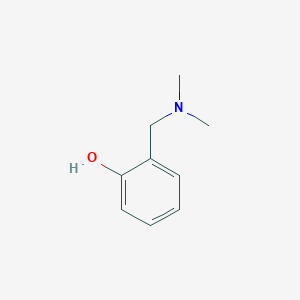
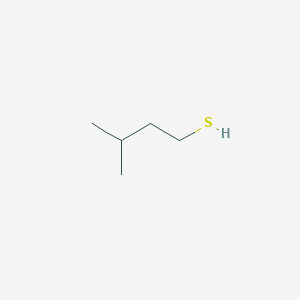
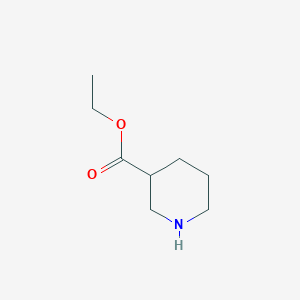
![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)
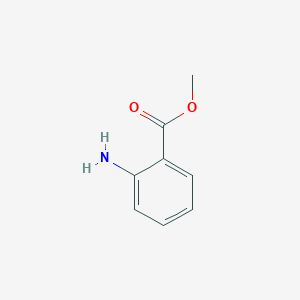
![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)